![molecular formula C21H20N2O5 B1255050 (6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one](/img/structure/B1255050.png)
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one is a natural product found in Pseudofumaria, Fumaria parviflora, and other organisms with data available.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has emerged as a crucial tool in Alzheimer's disease (AD) research and diagnosis. The development of radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) has significantly advanced our ability to visualize and quantify amyloid plaques in vivo. These imaging agents have been instrumental in distinguishing between mild AD patients and healthy controls. Notably, a robust difference in PIB retention was observed between these groups, correlating with variations in cerebral glucose metabolism and cognitive decline. This technology is pivotal in understanding the pathophysiological mechanisms of amyloid deposition and holds potential for early AD detection and the assessment of anti-amyloid therapies (Nordberg, 2007).
Applications in Synthetic Phenolic Antioxidant Analysis
The detection and analysis of synthetic phenolic antioxidants (SPAs) in environmental samples, like urban and rural indoor dust, is critical for understanding human exposure and potential health risks. Studies have identified several SPA analogues, including novel compounds like AO 246 and AO 44B25, in dust samples. The analysis of these compounds, their concentration levels, and the identification of their transformation products provide essential insights into human exposure patterns. The presence of these antioxidants and their transformation products, such as BHT-Q and BHT-quinol, suggests the need for a comprehensive assessment of exposure risks, considering the simultaneous presence of multiple SPA analogues and their metabolites (Liu et al., 2017).
In Vivo Visualization of Alpha-Synuclein Deposition
The compound 2-[2-(2-dimethylaminothiazol-5-yl)ethenyl]-6-[2-(fluoro)ethoxy]benzoxazole has been instrumental in the in vivo visualization of alpha-synuclein deposition, a key pathological feature of multiple system atrophy (MSA). Positron emission tomography (PET) using carbon-11-labelled versions of this compound has revealed significant deposition in various brain regions associated with MSA. This imaging technique is a promising surrogate marker for monitoring intracellular alpha-synuclein deposition and could be essential for diagnosing and assessing the severity of pathological progression in MSA (Kikuchi et al., 2010).
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one |
InChI |
InChI=1S/C21H20N2O5/c1-23(2)6-5-12-8-17-18(27-10-26-17)9-13(12)7-15-14-3-4-16-20(28-11-25-16)19(14)21(24)22-15/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,22,24)/b15-7- |
InChI Key |
ZURFNKDWDFKHSG-CHHVJCJISA-N |
Isomeric SMILES |
CN(C)CCC1=CC2=C(C=C1/C=C\3/C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2 |
Canonical SMILES |
CN(C)CCC1=CC2=C(C=C1C=C3C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2 |
synonyms |
fumaramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


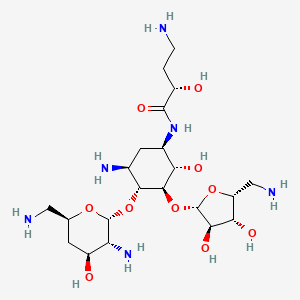
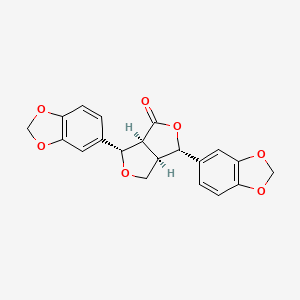
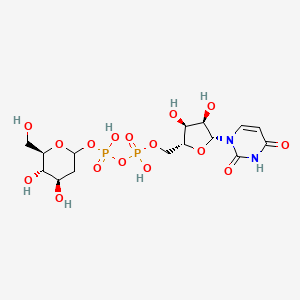
![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B1254974.png)

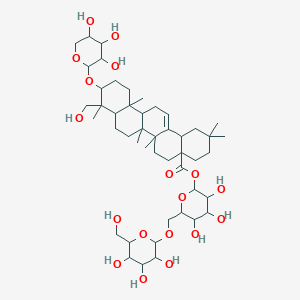
![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
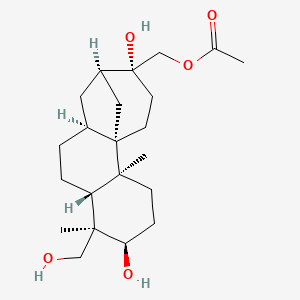
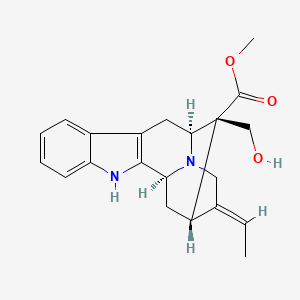
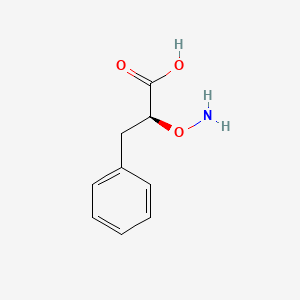
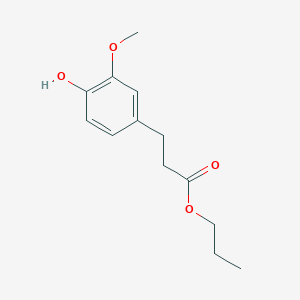
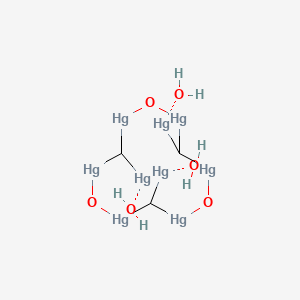
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
